![molecular formula C9H20ClNO6 B1230732 Trimethyl(2-(1-oxobutoxy)ethyl)ammonium perchlorate CAS No. 20292-68-6](/img/structure/B1230732.png)
Trimethyl(2-(1-oxobutoxy)ethyl)ammonium perchlorate
Description
Trimethyl(2-(1-oxobutoxy)ethyl)ammonium perchlorate, also known as TMEP, is an organic compound with the chemical formula C6H15NO4Cl. It is a colorless, odorless, and non-toxic substance used in scientific research and laboratory experiments. TMEP is a quaternary ammonium salt, meaning it has a positively charged nitrogen atom surrounded by four organic groups. It is a useful reagent in organic synthesis and is widely used in the pharmaceutical and chemical industries.
Scientific Research Applications
Clinical Diagnosis of Liver Dysfunction
Butyrylcholine Perchlorate is utilized in the clinical diagnosis of liver dysfunction. It serves as a substrate for butyrylcholinesterase (BChE), an enzyme that indicates liver health. Low BChE activity can signal liver disease, and the compound’s role in assays helps in the early detection and management of liver-related illnesses .
Organophosphate Toxicity Monitoring
This compound is instrumental in monitoring organophosphate toxicity. Organophosphates inhibit cholinesterase enzymes, leading to an accumulation of acetylcholine and subsequent neurological symptoms. By assessing BChE activity using Butyrylcholine Perchlorate, researchers can evaluate exposure levels and the risk of toxicity .
Alzheimer’s Disease Research
In Alzheimer’s disease research, Butyrylcholine Perchlorate is used to study BChE inhibitors. Since BChE levels increase in the late stages of Alzheimer’s, selective inhibitors of this enzyme could potentially slow the progression of the disease. The compound aids in identifying and evaluating the efficacy of these inhibitors .
Poststroke Dementia Studies
Butyrylcholine Perchlorate plays a role in poststroke dementia studies. BChE activity is a marker for this condition, and the compound is used in assays to understand the enzyme’s behavior post-stroke, providing insights into the development of dementia and possible therapeutic approaches .
Photothermal Therapy Development
Researchers are exploring the use of Butyrylcholine Perchlorate in developing photothermal therapies. The compound interacts with nanoparticles to modulate their photothermal effects, which can be harnessed for therapeutic purposes, such as targeted cancer treatments .
Pesticide Screening and Quantification
The compound is also applied in the screening and quantification of organophosphorus pesticides. Its interaction with BChE is used to detect the presence of these pesticides in samples, which is crucial for environmental monitoring and ensuring food safety .
properties
IUPAC Name |
2-butanoyloxyethyl(trimethyl)azanium;perchlorate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20NO2.ClHO4/c1-5-6-9(11)12-8-7-10(2,3)4;2-1(3,4)5/h5-8H2,1-4H3;(H,2,3,4,5)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOEDGUHNSUONPM-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCC[N+](C)(C)C.[O-]Cl(=O)(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
3922-86-9 (Parent) | |
Record name | Trimethyl(2-(1-oxobutoxy)ethyl)ammonium perchlorate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020292686 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80174172 | |
Record name | Trimethyl(2-(1-oxobutoxy)ethyl)ammonium perchlorate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80174172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethyl(2-(1-oxobutoxy)ethyl)ammonium perchlorate | |
CAS RN |
20292-68-6 | |
Record name | Ethanaminium, N,N,N-trimethyl-2-(1-oxobutoxy)-, perchlorate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20292-68-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trimethyl(2-(1-oxobutoxy)ethyl)ammonium perchlorate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020292686 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trimethyl(2-(1-oxobutoxy)ethyl)ammonium perchlorate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80174172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trimethyl[2-(1-oxobutoxy)ethyl]ammonium perchlorate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.712 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Butyrylcholine perchlorate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/566ZY7YY3K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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